molecular formula C3H2N2O2 B14338908 6H-1,3,4-Oxadiazin-6-one CAS No. 106103-87-1

6H-1,3,4-Oxadiazin-6-one

Cat. No.: B14338908
CAS No.: 106103-87-1
M. Wt: 98.06 g/mol
InChI Key: ZGHRNEWGHRUQIQ-UHFFFAOYSA-N
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Description

6H-1,3,4-Oxadiazin-6-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring with three nitrogen atoms and one oxygen atom, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6H-1,3,4-Oxadiazin-6-one can be achieved through several methods. One common approach involves the reaction of acylhydrazides with allenoates in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). This method involves aerobic oxidation of acylhydrazides to form N-acyldiazenes, which then undergo cycloaddition with allenoates to produce 1,3,4-oxadiazines . Another method involves the condensation of 4-oxocarboxylic acids with hydroxylamine in the presence of pyridine or sodium acetate .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield. For example, the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been demonstrated to be practical for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6H-1,3,4-Oxadiazin-6-one undergoes various chemical reactions, including cycloadditions, oxidation, and substitution reactions. Cycloaddition reactions with bicyclo[2.1.1]hexenes and other olefins have been extensively studied . These reactions often result in the formation of dihydro-alpha-pyrones and other complex structures.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include bromine, hydrazine, and guanidine. Reaction conditions often involve the use of solvents such as methanol and the presence of catalysts like DMAP .

Major Products: The major products formed from the reactions of this compound include dihydro-alpha-pyrones, enol lactones, and triazine derivatives

Scientific Research Applications

Comparison with Similar Compounds

6H-1,3,4-Oxadiazin-6-one is unique due to its specific ring structure and the presence of nitrogen and oxygen atoms. Similar compounds include 1,3,4-oxadiazine and 1,3,4-oxadiazole, which also contain nitrogen and oxygen atoms but differ in their ring structures and chemical properties

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of research in medicinal chemistry, materials science, and agrochemistry. The development of efficient synthetic methods and the exploration of its chemical reactions continue to expand the applications of this fascinating compound.

Properties

CAS No.

106103-87-1

Molecular Formula

C3H2N2O2

Molecular Weight

98.06 g/mol

IUPAC Name

1,3,4-oxadiazin-6-one

InChI

InChI=1S/C3H2N2O2/c6-3-1-4-5-2-7-3/h1-2H

InChI Key

ZGHRNEWGHRUQIQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN=COC1=O

Origin of Product

United States

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